EGFR Kinase Inhibitory Potency: Indole-Aminoquinazoline Hybrids Exhibit Comparable Activity to Gefitinib
In a study evaluating indole-aminoquinazoline hybrids synthesized from 7-amino-2-aryl-5-bromoindoles and 2-aryl-4-chloroquinazolines, compounds 4f and 4g demonstrated moderate to significant inhibitory activity against epidermal growth factor receptor (EGFR). The data show that these 7-aminoquinazoline-derived compounds achieve IC50 values in the same range as the clinical EGFR inhibitor gefitinib, validating the core scaffold's potential in kinase inhibitor development [1].
| Evidence Dimension | EGFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 4f: IC50 = 52.5 nM; Compound 4g: IC50 = 40.7 nM (Indole-7-aminoquinazoline hybrids derived from 7-aminoquinazoline scaffold) |
| Comparator Or Baseline | Gefitinib (clinical EGFR inhibitor): IC50 = 38.9 nM |
| Quantified Difference | Compound 4g shows only a 1.05-fold difference vs. gefitinib (40.7 nM vs. 38.9 nM) |
| Conditions | In vitro kinase assay against EGFR; assay methodology as described in Rewcastle et al. (1995) |
Why This Matters
This data validates that the 7-aminoquinazoline core can be elaborated into EGFR inhibitors with potency comparable to an FDA-approved drug, making it a high-value starting point for medicinal chemistry campaigns.
- [1] KipHub. (n.d.). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. Retrieved April 17, 2026. View Source
